Chlorate

Description

Properties

IUPAC Name |

chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGARKTQYYJKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

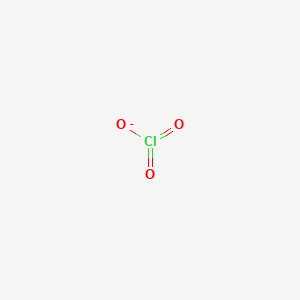

Canonical SMILES |

[O-]Cl(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073137 | |

| Record name | Chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorate, n.o.s., wet appears as a moist solid or slurry., Chlorate, inorganic, n.o.s. is a white crystalline. It is soluble in water. The material itself is noncombustible, but it can form a very flammable mixture with combustible materials, and this mixture may be explosive if the combustible material is very finely divided. The mixture can be ignited by friction. Contact with strong sulfuric acid can cause fires or explosions. When mixed with ammonium salts, spontaneous decomposition and ignition may result. Prolonged exposure of the material to heat or fire can result in an explosion. | |

| Record name | CHLORATE, N.O.S., WET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14866-68-3 | |

| Record name | CHLORATE, N.O.S., WET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Z8093742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Chlorate Compound Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathways for chlorate compounds. The document details both industrial and laboratory-scale production methods, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and visualizations of key chemical processes are included to support research and development activities.

Industrial Synthesis of Sodium Chlorate by Electrolysis

The primary method for large-scale production of chlorates is the electrolysis of an aqueous sodium chloride (brine) solution.[1][2] This process is carried out in a diaphragm-less electrolytic cell, which allows for the mixing of anodically generated chlorine and cathodically generated sodium hydroxide (B78521).[1][3] The overall reaction is a disproportionation of chlorine in a hot alkaline solution.

The fundamental reactions occurring in the electrolytic cell are as follows:

-

Anode (Oxidation): 2Cl⁻ → Cl₂ + 2e⁻

-

Cathode (Reduction): 2H₂O + 2e⁻ → H₂ + 2OH⁻

-

Chlorine Hydrolysis: Cl₂ + H₂O ⇌ HClO + H⁺ + Cl⁻

-

Hypochlorite (B82951) Formation: Cl₂ + 2OH⁻ → ClO⁻ + Cl⁻ + H₂O

-

Chlorate Formation: 2HClO + ClO⁻ → ClO₃⁻ + 2H⁺ + 2Cl⁻

The formation of chlorate is favored at elevated temperatures (50-70 °C) and a slightly acidic to neutral pH.[1][4]

Quantitative Operational Parameters

The efficiency and energy consumption of the industrial electrolysis process are influenced by several key parameters. The following table summarizes typical operating conditions and performance metrics.

| Parameter | Typical Range | Unit | Reference(s) |

| Electrolyte Composition | |||

| Sodium Chloride (NaCl) | 100 - 150 | g/dm³ | [5] |

| Sodium Chlorate (NaClO₃) | 450 - 650 | g/L | [4][5] |

| Sodium Dichromate (Na₂Cr₂O₇) | 2 - 7 | g/dm³ | [5] |

| Operating Conditions | |||

| Temperature | 70 - 90 | °C | [5] |

| pH | 6.0 - 7.0 | [4][5] | |

| Current Density | 10 - 50 | A/dm² | [6] |

| Cell Voltage | 3.0 - 3.6 | V | [5][6] |

| Performance Metrics | |||

| Current Efficiency | 93 - 95 | % | [7] |

| Energy Consumption | ~5.05 | MWh/ton NaClO₃ | [4] |

Experimental Protocol: Industrial Sodium Chlorate Production

The following protocol outlines the key steps in the industrial synthesis of sodium chlorate via electrolysis.

1. Brine Preparation and Purification:

- A saturated solution of sodium chloride is prepared.[8]

- Impurities such as calcium, magnesium, and sulfates are removed to prevent electrode fouling and maintain high current efficiency.[6]

2. Electrolysis:

- The purified brine is fed into a diaphragm-less electrolytic cell.

- The electrolyte composition is maintained within the ranges specified in the table above. Sodium dichromate is added to the electrolyte to form a protective film on the cathode, which inhibits the reduction of hypochlorite and improves current efficiency.[5][7]

- The cell is operated under controlled temperature and pH. Hydrochloric acid and sodium hydroxide are added as needed to maintain the optimal pH range.[5]

- A direct current is passed through the cell, with a current density typically between 10 and 50 A/dm².[6]

3. Product Recovery:

- The electrolyte, now rich in sodium chlorate, is withdrawn from the cell.

- The solution is typically subjected to a heating step to decompose any remaining hypochlorite.[3]

- The hot, concentrated sodium chlorate solution is then cooled in a crystallizer to precipitate sodium chlorate crystals.[8][9]

- The crystals are separated from the mother liquor by centrifugation.[8]

- The mother liquor, still containing dissolved sodium chloride and some sodium chlorate, is recycled back to the electrolytic cells.[9]

- The harvested sodium chlorate crystals are dried to yield the final product.[8]

Visualization of the Industrial Electrolysis Pathway

References

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Home Scientist: Potassium Chlorate from Bleach [thehomescientist.blogspot.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. US4405418A - Process for the production of sodium chlorate - Google Patents [patents.google.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Kinetics of chlorate formation during ozonation of aqueous chloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sodium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of sodium chlorate (NaClO₃). The information is intended to support research, development, and safety protocols in laboratory and industrial settings.

Physicochemical Properties

Sodium chlorate is a white, odorless, crystalline solid.[1] It is a hygroscopic compound, readily absorbing moisture from the air.[2][3]

Table 1: Physical and Thermodynamic Properties of Sodium Chlorate

| Property | Value | References |

| Chemical Formula | NaClO₃ | [4][5] |

| Molar Mass | 106.44 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline solid | [4][7] |

| Melting Point | 248–261 °C (478–502 °F; 521–534 K) | [2][5][8] |

| Boiling Point | Decomposes at ~300-400 °C | [2][4][5] |

| Density | 2.49 g/cm³ (at 15 °C) | [2][5] |

| Solubility in Water | 79 g/100 mL (0 °C)105.7 g/100 mL (25 °C)220.4 g/100 mL (100 °C) | [2][5] |

| Solubility in other solvents | Soluble in glycerol (B35011) and methanol. Slightly soluble in ethanol. | [5][7][9] |

| Std Enthalpy of Formation (ΔfH⦵₂₉₈) | -365.4 kJ/mol | [2][10] |

| Std Molar Entropy (S⦵₂₉₈) | 129.7 J/mol·K | [2][10] |

| Gibbs Free Energy (ΔfG⦵) | -275 kJ/mol | [2][10] |

| Heat Capacity (C) | 104.6 J/mol·K | [2][10] |

Reactivity and Hazardous Properties

Sodium chlorate is a powerful oxidizing agent, a characteristic that defines its reactivity and dictates its primary applications and hazards.[4][11]

Thermal Decomposition

When heated above 300°C, sodium chlorate decomposes to produce sodium chloride and oxygen gas.[2][4][12] This reaction is exothermic and can be self-sustaining, releasing significant amounts of oxygen that can accelerate the combustion of other materials.[4] The balanced chemical equation for this decomposition is:

2 NaClO₃(s) → 2 NaCl(s) + 3 O₂(g)[2][8][13]

At temperatures just above its melting point (around 250°C), decomposition is slow.[11] However, the presence of catalysts like manganese dioxide can lower the decomposition temperature and increase the rate of reaction.

Caption: Thermal decomposition of sodium chlorate.

Reactivity with Acids

Contact with strong acids, such as sulfuric acid, causes sodium chlorate to decompose, liberating explosive chlorine dioxide (ClO₂) gas.[7][14] This reaction is extremely hazardous and can result in fire or explosion.[7]

Reactivity with Combustible Materials and Organic Compounds

Sodium chlorate itself is not flammable, but as a strong oxidant, it can cause fires or explosions upon contact with a wide range of materials.[1][7] Mixtures with organic matter (such as wood, paper, oils, and sugars), sulfur, powdered metals, ammonium (B1175870) salts, and other reducing agents can be highly flammable and sensitive to ignition by friction, heat, or shock.[4][7] Clothing contaminated with sodium chlorate solutions becomes a serious fire hazard upon drying.[4]

In organic synthesis, sodium chlorate can be used as an oxidant, often in combination with a catalyst. For example, with vanadium pentoxide, it can oxidize hydroquinone (B1673460) to quinone.[2] It can also be used with hydrochloric acid to chlorinate aromatic compounds.[2][15]

Reactivity with Metals

Mixtures of sodium chlorate with finely divided metals can be explosive.[7] It will act as an extreme combustion accelerant in the presence of flammable materials due to the release of oxygen during decomposition.[11]

Caption: Reactivity and hazards of sodium chlorate.

Experimental Protocols

Stoichiometric Analysis of Thermal Decomposition

This experiment is designed to determine the balanced chemical equation for the thermal decomposition of sodium chlorate.[12][16]

Objective: To experimentally verify the stoichiometry of the thermal decomposition of sodium chlorate by measuring the mass of solid product remaining after heating.

Materials:

-

Sodium chlorate (NaClO₃), solid

-

Two medium-sized, dry test tubes

-

Bunsen burner

-

Test tube clamp

-

Analytical balance (±0.01 g)

-

Spatula

-

Wire gauze with a ceramic center

Procedure:

-

Label two clean, dry test tubes as 1 and 2.[16]

-

Measure and record the mass of each empty test tube to the nearest 0.01 g.[16]

-

Add approximately 0.2-0.4 grams of sodium chlorate to each test tube.[12]

-

Measure and record the combined mass of each test tube and its sodium chlorate content.[16]

-

Secure test tube #1 in a clamp at a nearly horizontal angle to distribute the solid.[12]

-

Gently heat the bottom of the test tube with a Bunsen burner, moving the flame back and forth to ensure even heating.[12]

-

If white smoke appears (indicating evaporation of molten reactant), remove the heat temporarily.[12]

-

Continue heating until all bubbling ceases and the molten substance has solidified into a white solid.[12]

-

Place the hot test tube on a wire gauze to cool completely to room temperature.[16]

-

Once cool, measure and record the final mass of the test tube and the solid product.[16]

-

To ensure complete decomposition, reheat the test tube for an additional three minutes, allow it to cool, and re-measure the mass. Repeat until the mass is constant to within 0.02 g.[12][16]

-

Repeat steps 5-11 for test tube #2.[16]

Data Analysis:

-

Calculate the initial mass and moles of sodium chlorate used in each trial.[12]

-

Calculate the mass of the solid product (sodium chloride) formed.[12]

-

Determine the experimental mole ratio of NaClO₃ to NaCl.

-

Compare the experimental ratio to the theoretical ratios from the three possible decomposition reactions:

-

2NaClO₃(s) → 2NaClO₂(s) + O₂(g)

-

NaClO₃(s) → NaClO(s) + O₂(g)

-

2NaClO₃(s) → 2NaCl(s) + 3O₂(g)[12]

-

-

Identify the correct balanced chemical equation for the decomposition.[12]

Caption: Workflow for decomposition analysis.

Determination of Sodium Chlorate in Aqueous Solutions

This protocol outlines a redox titration method for quantifying sodium chlorate concentration.[4]

Principle: An excess of a known amount of ferrous iron (Fe²⁺) is used to reduce the chlorate ion. The remaining unreacted Fe²⁺ is then back-titrated with a standard solution of potassium dichromate (Cr₂O₇²⁻).[4]

Reagents:

-

Ferrous ammonium sulfate (B86663) solution (standardized)

-

Potassium dichromate solution (standardized)

-

Sulfuric acid

-

Phosphoric acid

-

Diphenylamine (B1679370) sulfonate indicator

Procedure:

-

Pipette a known volume (e.g., 20 mL) of the sodium chlorate sample solution into a 500 mL volumetric flask.[4]

-

Dilute to the mark with deionized water and mix thoroughly.[4]

-

Transfer a precise aliquot of the diluted sample to an Erlenmeyer flask.

-

Add a known excess of the standardized ferrous ammonium sulfate solution.

-

Carefully add concentrated sulfuric acid and phosphoric acid.

-

Allow the reduction reaction to proceed.

-

Add a few drops of diphenylamine sulfonate indicator.

-

Titrate the excess Fe²⁺ with the standardized potassium dichromate solution until the endpoint (a sharp color change) is reached.

-

Perform a blank titration using the same procedure but with deionized water instead of the sample.

-

Calculate the concentration of sodium chlorate in the original sample based on the titration volumes.

Relevance in Drug Development and Toxicology

While primarily an industrial chemical, understanding the biological effects of sodium chlorate is crucial for safety and may inform specific research areas.

Toxicology Summary:

-

Mechanism of Toxicity: Sodium chlorate is toxic upon ingestion.[2] Its primary toxic effect is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, leading to methemoglobinemia.[9] This can be followed by hemolysis (damage to red blood cells).[2][9]

-

Organ Effects: The kidneys are particularly vulnerable to damage from chlorate poisoning, which can lead to acute renal failure.[1][17] Liver damage can also occur with acute exposure.

-

Carcinogenicity: Long-term studies in rats have shown that high concentrations of sodium chlorate in drinking water can cause an increase in thyroid gland follicular cell tumors.[18] This is believed to be due to a non-mutagenic mechanism related to disruption of thyroid hormone homeostasis.[19][20] The U.S. EPA classifies sodium chlorate as "not likely to be carcinogenic to humans at doses that do not alter thyroid hormone homeostasis".[20]

-

Use as a Research Tool: In cell biology, sodium chlorate is sometimes used as an inhibitor of proteoglycan sulfation. By competing with sulfate in the ATP sulfurylase-catalyzed formation of PAPS (3'-phosphoadenosine-5'-phosphosulfate), it can be used to study the roles of sulfated proteoglycans in various biological processes.

This application in studying signaling pathways, while not a direct drug development use, makes its properties relevant to researchers in the field. However, its inherent toxicity and strong oxidizing nature make it unsuitable as a pharmaceutical agent itself.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Sodium chlorate - Wikipedia [en.wikipedia.org]

- 3. Sodium Chlorate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. chlorates.exrockets.com [chlorates.exrockets.com]

- 5. atamankimya.com [atamankimya.com]

- 6. byjus.com [byjus.com]

- 7. Sodium Chlorate | NaClO3 | CID 516902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium Chlorate: Preparation, Properties & Uses Explained [vedantu.com]

- 9. Sodium chlorate - Sciencemadness Wiki [sciencemadness.org]

- 10. sodium chlorate [chemister.ru]

- 11. nouryon.com [nouryon.com]

- 12. angelfire.com [angelfire.com]

- 13. quora.com [quora.com]

- 14. SODIUM CHLORATE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. atamankimya.com [atamankimya.com]

- 16. scribd.com [scribd.com]

- 17. EXTOXNET PIP - SODIUM CHLORATE [extoxnet.orst.edu]

- 18. Toxicology and carcinogenesis studies of sodium chlorate (Cas No. 7775-09-9) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. pesticidereform.org [pesticidereform.org]

Thermal Decomposition of Potassium Chlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of potassium chlorate (KClO₃), a powerful oxidizing agent. Understanding its decomposition pathways, kinetics, and the influence of catalysts is critical for its safe handling and application in various fields, including pyrotechnics, chemical oxygen generators, and as a laboratory reagent.

Core Decomposition Mechanisms

The thermal decomposition of potassium chlorate in its pure, uncatalyzed form primarily proceeds through two competing pathways, particularly at temperatures above its melting point (356 °C).[1] The process is exothermic, meaning once initiated, it can supply its own energy to sustain the reaction.[2]

Pathway 1: Direct Decomposition This pathway involves the direct conversion of potassium chlorate into potassium chloride (KCl) and oxygen (O₂).

2 KClO₃(s) → 2 KCl(s) + 3 O₂(g)[2][3]

Pathway 2: Disproportionation via Potassium Perchlorate (B79767) A significant competing reaction is the disproportionation of potassium chlorate to form potassium perchlorate (KClO₄) and potassium chloride.[2][4]

4 KClO₃(s) → 3 KClO₄(s) + KCl(s)[2][4]

The potassium perchlorate intermediate is more thermally stable than potassium chlorate but will decompose at higher temperatures (above 400°C) to yield potassium chloride and oxygen.[4]

KClO₄(s) → KCl(s) + 2 O₂(g)[4]

Theoretical studies suggest that upon heating, the absorption of energy increases the vibration of the KClO₃ crystal lattice.[5][6][7] This leads to the cleavage and reformation of Cl-O bonds, resulting in the formation of the more stable potassium perchlorate intermediate before its final decomposition.[5][6][7]

Catalytic Decomposition

The rate of decomposition of potassium chlorate can be significantly increased, and the reaction temperature lowered, by the use of catalysts.[2][3][8] The most common and effective catalyst is manganese (IV) dioxide (MnO₂).[3][4][8]

When MnO₂ is present, the primary reaction is the direct formation of potassium chloride and oxygen, largely bypassing the perchlorate intermediate pathway.[3]

2 KClO₃(s) --(MnO₂, Heat)--> 2 KCl(s) + 3 O₂(g)[3]

The catalytic mechanism is believed to involve the formation of an unstable intermediate compound between the potassium chlorate and the manganese dioxide catalyst.[9] The oxygen is then liberated from the decomposition of this intermediate, regenerating the catalyst.[9] Studies on various metal oxides have shown that their catalytic activity is influenced by the electron configuration of the metal cations.[10] Oxides of metals with partially filled d-orbitals, such as MnO₂ and CuO, tend to be the most effective catalysts for this process.[10]

Kinetic Analysis

The kinetics of potassium chlorate's thermal decomposition have been extensively studied using non-isothermal thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[5][6][11][12] These studies reveal a multi-step process, with overlapping exothermic events and mass losses that correspond to the complex reaction mechanism.[5][6][11]

Kinetic parameters, such as activation energy (Ea), provide crucial data on reaction barriers. The values can vary depending on the analytical method and experimental conditions. A comprehensive study using the Kissinger-Akahira-Sunose (KAS) model-free method provided the following activation energies for the uncatalyzed decomposition.[6][7][11][12]

| Analytical Method | Decomposition Step | Average Activation Energy (Ea) in kJ·mol⁻¹ |

| DSC | Step 1 | 237.3 |

| DSC | Step 2 | 293.8 |

| DSC | Step 3 | 231.3 |

| TG | First Mass Loss | 231.0 |

| TG | Second Mass Loss | 239.9 |

| Data sourced from a non-isothermal TG/DSC study of KClO₃ decomposition.[6][7][11][12] |

The reaction kinetics are best described by the Avrami-Erofeev model, which is common for solid-state reactions involving nucleation and growth processes.[11][12]

Experimental Protocols

The investigation of KClO₃ thermal decomposition relies heavily on thermal analysis techniques. Below is a generalized protocol for conducting a non-isothermal kinetic study using TGA/DSC.

Objective: To determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model) of KClO₃ thermal decomposition.

Materials & Equipment:

-

Drying oven.

-

Simultaneous Thermal Analyzer (TGA/DSC).

-

Inert gas (e.g., Nitrogen, 99.999% purity).

-

Aluminum or alumina (B75360) crucibles.

-

Microbalance.

Methodology:

-

Sample Preparation:

-

TGA/DSC Analysis:

-

Accurately weigh approximately 10-15 mg of the prepared KClO₃ sample into a crucible.[6]

-

Place the sample crucible and an empty reference crucible into the thermal analyzer.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL·min⁻¹) for at least 30 minutes to ensure an inert atmosphere.[6]

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 700-900 °C) at a constant heating rate.[6]

-

Repeat the experiment using several different linear heating rates (e.g., 5, 10, 15, and 20 °C·min⁻¹) to acquire data for model-free kinetic analysis.[6][7][11][12]

-

-

Data Analysis:

-

Record the mass loss (TG), derivative mass loss (DTG), and heat flow (DSC) as a function of temperature for each heating rate.

-

Use specialized software to perform peak deconvolution on the overlapping DTG and DSC curves to isolate the individual thermal events.[6][11]

-

Apply a model-free isoconversional method, such as the Kissinger-Akahira-Sunose (KAS) method, to the data from multiple heating rates to calculate the activation energy (Ea) as a function of conversion fraction.[6][7][11][12]

-

Utilize the compensation effect or other model-fitting methods to determine the most probable reaction model (e.g., Avrami-Erofeev) and the pre-exponential factor (A).[6][7][11][12]

-

Conclusion

The thermal decomposition of potassium chlorate is a complex process governed by competing reaction pathways. While direct decomposition to potassium chloride and oxygen occurs, the formation and subsequent breakdown of a potassium perchlorate intermediate is a key mechanistic feature in the uncatalyzed reaction. The introduction of catalysts, notably MnO₂, significantly lowers the activation energy and favors the direct decomposition route. A thorough understanding of these mechanisms and the associated kinetics, determined through rigorous experimental protocols like TGA/DSC, is essential for the predictive modeling and safe application of this energetic material.

References

- 1. byjus.com [byjus.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. Potassium chlorate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. brainly.in [brainly.in]

- 9. academic.oup.com [academic.oup.com]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. scispace.com [scispace.com]

The Environmental Fate and Transport of Chlorate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorate (ClO₃⁻), an oxyanion of chlorine, is of increasing environmental interest due to its presence in soil and water systems, originating from both industrial applications and as a disinfection byproduct. Understanding its behavior in the soil matrix is critical for assessing its potential risks and developing remediation strategies. This technical guide provides an in-depth overview of the environmental fate and transport of chlorate in soil, focusing on its degradation, sorption, and leaching characteristics. Detailed experimental protocols for studying these processes are provided, along with a summary of available data and visual representations of key pathways and workflows.

Introduction

Chlorate is used as a non-selective herbicide and a defoliant for crops like cotton. It can also be formed as a byproduct during the disinfection of water with chlorine dioxide. Its high solubility in water and anionic nature raise concerns about its potential to contaminate groundwater. This guide synthesizes the current scientific understanding of chlorate's journey through the soil environment.

Physicochemical Properties of Chlorate

A foundational understanding of chlorate's chemical and physical properties is essential to comprehend its environmental behavior.

| Property | Value/Description | Significance |

| Formula | ClO₃⁻ | Anionic form is prevalent in environmental systems. |

| Molar Mass | 83.44 g/mol | |

| Water Solubility | High | Facilitates its mobility in soil porewater and potential for leaching. |

| Vapor Pressure | Low | Not prone to significant volatilization from soil surfaces. |

| pKa | ~ -2.7 | A very strong acid, exists as the chlorate anion in environmentally relevant pH ranges. |

Core Environmental Processes: Fate and Transport

The persistence and movement of chlorate in soil are governed by three primary processes: degradation, sorption, and transport (leaching).

Figure 1: Key environmental fate and transport processes of chlorate in soil.

Degradation of Chlorate

The primary mechanism for chlorate degradation in soil is microbially mediated.

Microbial Degradation: Under anaerobic or anoxic conditions, a diverse group of facultative and obligate anaerobic bacteria, known as perchlorate- and chlorate-reducing bacteria (PCRB), can utilize chlorate as a terminal electron acceptor for respiration. This process, termed dissimilatory chlorate reduction, involves a series of enzymatic steps.

Figure 2: Microbial degradation pathway of chlorate.

Factors Influencing Microbial Degradation: Several environmental factors significantly impact the rate of microbial chlorate degradation:

-

Oxygen Level: The process is predominantly anaerobic as oxygen is a more favorable electron acceptor for most microorganisms.

-

Electron Donors (Organic Matter): The presence of a suitable electron donor, such as organic carbon, is crucial for microbial respiration.

-

Temperature: Higher temperatures generally increase microbial activity and thus degradation rates, up to an optimal point.

-

pH: Neutral pH conditions are typically more favorable for chlorate-reducing microorganisms.

-

Moisture Content: Adequate soil moisture is necessary for microbial activity and substrate availability.

-

Nitrate (B79036) Concentration: High levels of nitrate can inhibit chlorate degradation as many PCRB can also use nitrate as an electron acceptor, and it is often preferentially utilized.[1]

Quantitative Degradation Data: Specific degradation rates for chlorate in soil are not widely reported in the literature, with persistence being highly variable.

| Parameter | Reported Values/Observations | Influencing Factors |

| Persistence/Half-life (DT₅₀) | Persistence can range from 6 months to 5 years.[1] In areas with high rainfall and warm temperatures, persistence is typically shorter (6-12 months).[1] | Application rate, soil type, organic matter content, moisture, and weather conditions.[1] |

Sorption of Chlorate

Sorption refers to the partitioning of a chemical between the solid and liquid phases of the soil.

Sorption Potential: As an anion, chlorate exhibits very low sorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion. Therefore, it is not significantly retarded by the soil matrix. While some anion exchange can occur on positively charged sites of minerals like iron and aluminum oxides, especially at low pH, this is generally not a dominant process for chlorate. Research indicates that there is virtually no absorption of chlorate in soils.[2]

Quantitative Sorption Data: Specific soil sorption coefficients (Kd) for chlorate are scarce in scientific literature, which is consistent with its expected low sorption potential. For modeling purposes, a Kd value approaching zero is often assumed, signifying its high mobility.

| Parameter | Reported Values/Observations | Influencing Factors |

| Soil Sorption Coefficient (Kd) | Data is not readily available; however, it is expected to be very low. | Soil mineralogy (presence of Fe/Al oxides), pH, and organic matter content. |

Transport and Leaching

Transport refers to the movement of chlorate through the soil profile.

Leaching Potential: Due to its high water solubility and low sorption, chlorate is highly mobile in soil and has a significant potential to leach into groundwater.[1] The movement of chlorate is primarily governed by the flow of water through the soil pores (advection and dispersion).

Factors Influencing Transport:

-

Soil Texture: Leaching is more rapid in coarse-textured soils (e.g., sands) with high hydraulic conductivity compared to fine-textured soils (e.g., clays).

-

Rainfall and Irrigation: The amount and intensity of water input are major drivers of downward transport. High rainfall can lead to significant leaching.[3]

-

Soil Structure: The presence of macropores can lead to preferential flow, rapidly transporting chlorate to deeper soil layers.

Experimental Protocols

Investigating the environmental fate and transport of chlorate requires standardized laboratory experiments.

Soil Microcosm Experiment for Degradation Studies

This protocol is designed to assess the biodegradation potential of chlorate in a specific soil under controlled laboratory conditions.

Objective: To determine the degradation rate of chlorate in soil and to differentiate between biotic and abiotic processes.

Materials:

-

Fresh soil samples, sieved (<2 mm)

-

Glass jars or serum bottles with airtight lids

-

Chlorate stock solution (e.g., sodium chlorate)

-

Deionized water

-

Autoclave

-

Incubator

-

Analytical equipment for chlorate quantification (e.g., Ion Chromatograph)

Procedure:

-

Soil Preparation: Collect fresh soil from the site of interest. Sieve the soil to remove large debris and homogenize. Determine the soil's moisture content and water holding capacity.

-

Microcosm Setup:

-

Biotic Microcosms: Weigh a known amount of fresh soil (e.g., 50 g) into replicate glass jars.

-

Abiotic (Sterile) Controls: Weigh the same amount of soil into another set of replicate jars and sterilize them (e.g., by autoclaving).

-

-

Spiking: Prepare a chlorate solution of a known concentration. Add the solution to each microcosm to achieve the desired initial chlorate concentration and adjust the moisture content to a specific level (e.g., 60% of water holding capacity).

-

Incubation: Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C). For anaerobic studies, purge the headspace with an inert gas (e.g., N₂) before sealing.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample replicate microcosms from both the biotic and abiotic sets.

-

Extraction: Extract chlorate from the soil samples by adding a known volume of deionized water and shaking for a specified period. Centrifuge and filter the extracts to remove soil particles.

-

Analysis: Analyze the chlorate concentration in the extracts using a suitable analytical method.

-

Data Analysis: Plot the concentration of chlorate versus time for both biotic and abiotic treatments. Calculate the degradation rate and half-life (DT₅₀) for the biotic degradation, assuming first-order kinetics.

Soil Column Leaching Study (Adapted from OECD 312)

This protocol assesses the mobility and leaching potential of chlorate through a soil column.

Objective: To quantify the amount of chlorate that leaches through a soil profile and its distribution within the soil after a simulated rainfall event.

Materials:

-

Glass or stainless steel columns (e.g., 30 cm length, 5 cm diameter)

-

Air-dried, sieved (<2 mm) soil

-

Chlorate stock solution

-

"Artificial rain" solution (e.g., 0.01 M CaCl₂)

-

Peristaltic pump

-

Fraction collector

-

Analytical equipment for chlorate quantification

Procedure:

-

Column Packing: Uniformly pack the columns with the prepared soil to a specific bulk density.

-

Saturation: Saturate the soil columns from the bottom with the artificial rain solution to avoid air entrapment. Allow the columns to drain until they reach field capacity.

-

Application: Apply the chlorate solution evenly to the surface of the soil columns at a concentration relevant to environmental exposure.

-

Leaching: Apply the artificial rain solution to the top of the columns at a constant, low flow rate using a peristaltic pump for a defined period (e.g., 48 hours).

-

Leachate Collection: Collect the leachate that drains from the bottom of the columns in fractions using a fraction collector.

-

Soil Sectioning: After the leaching period, extrude the soil core from the column and section it into segments of a defined length (e.g., every 5 cm).

-

Extraction and Analysis: Analyze the chlorate concentration in each leachate fraction. Extract the chlorate from each soil segment and analyze the concentration.

-

Data Analysis: Calculate a mass balance to determine the percentage of applied chlorate that was recovered in the leachate and in each soil section. This data provides a profile of chlorate's mobility in the soil.

Figure 3: Workflow for a soil column leaching experiment.

Analytical Quantification of Chlorate

Accurate quantification of chlorate in soil extracts and leachates is crucial for fate and transport studies.

Method: Ion Chromatography (IC) with Suppressed Conductivity Detection (based on EPA Method 300.0)

Principle: Ion chromatography separates anions based on their affinity for an ion-exchange resin. The separated anions are then detected by a conductivity detector. Chemical suppression is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity for the analyte ions.

Procedure:

-

Sample Preparation: Soil extracts or leachate samples must be filtered through a 0.45 µm filter to remove particulate matter before injection.

-

Instrumentation:

-

Ion Chromatograph equipped with a guard column, an analytical column suitable for anion separation, a suppressor, and a conductivity detector.

-

Eluent: A carbonate-bicarbonate solution is typically used.

-

-

Calibration: Prepare a series of calibration standards of known chlorate concentrations from a certified stock solution. Generate a calibration curve by plotting the peak area response versus the concentration.

-

Sample Analysis: Inject a known volume of the prepared sample into the IC system. The retention time of the peak is used for identification, and the peak area is used for quantification against the calibration curve.

-

Quality Control: Include blanks, duplicates, and spiked samples in each analytical run to ensure the accuracy and precision of the results.

Conclusion

The environmental fate and transport of chlorate in soil are dominated by its high mobility and potential for microbial degradation. Its anionic nature leads to minimal sorption, making it a significant leaching risk, particularly in coarse-textured soils under high rainfall conditions. The primary pathway for its dissipation from the soil environment is through anaerobic biodegradation by chlorate-reducing bacteria. A comprehensive understanding of these processes, supported by robust experimental data, is essential for predicting the environmental impact of chlorate and for the development of effective management and remediation strategies. Further research is needed to provide more specific quantitative data on degradation rates and sorption coefficients across a wider range of soil types and environmental conditions.

References

Toxicological Effects of Chlorate on Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of chlorate on a wide range of aquatic organisms. It includes quantitative toxicity data, detailed experimental protocols, and a visualization of the key signaling pathway involved in chlorate toxicity.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of chlorate to various aquatic organisms. Data is presented as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), NOEC (no observed effect concentration), and LOEC (lowest observed effect concentration).

Table 1: Acute Toxicity of Chlorate to Aquatic Organisms

| Taxonomic Group | Species | Endpoint (Duration) | Concentration (mg/L) | Reference |

| Microorganisms | Mixed freshwater species | EC50 | 38,583 | [1] |

| Microalgae | Mixed freshwater species | EC50 | 563 | [1] |

| Selenastrum capricornutum | 96-h NOEC | 62.5 (as 0.75 mM) | [2] | |

| Invertebrates | Mixed freshwater species | LC50 | 2,442 | [1] |

| Fish | Mixed freshwater species | LC50 | 3,815 | [1] |

Table 2: Chronic and Acute Toxicity of Chlorate to Sensitive Marine Macroalgae

| Species | Endpoint (Duration) | Concentration (mg/L) | Reference |

| Fucus vesiculosus | 6-month NOEC | 0.005 | [1] |

| 6-month LOEC | 0.015 | [1][3] | |

| 1-month EC50 (frond growth) | 0.10 | [3] | |

| Fucus serratus | 1-month EC50 (frond growth) | 0.13 | [3] |

| Ectocarpus variabilis | LC50 | 1.0 (as 0.012 mM) | [2] |

| LOEC | 0.4 (as 0.005 mM) | [2] |

Experimental Protocols

This section outlines standardized methods for assessing the toxicity of chlorate to various aquatic organisms, based on established guidelines.

Analytical Method for Chlorate in Water Samples

The determination of chlorate concentrations in water samples is crucial for accurate toxicity assessments. Ion chromatography is a widely accepted and robust method.

-

Principle: Filtered water samples are analyzed by ion chromatography to separate and quantify the chlorate content.[4]

-

Apparatus:

-

Reagents:

-

Analytical grade reagents and distilled or deionized water.[4]

-

Sodium chlorate stock solution (1000 mg/L): Dissolve 1.273 g of dry sodium chlorate (NaClO₃) in water and dilute to 1000 ml in a volumetric flask.[4]

-

Calibration standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.[4]

-

-

Procedure:

-

Filter the water sample through a 0.22 µm filter.[4]

-

If necessary, dilute the sample to bring the chlorate concentration within the optimal range of the ion chromatograph (typically 0.5 to 10 mg/L).[4]

-

Inject a known volume of the sample into the ion chromatograph.

-

Quantify the chlorate concentration by comparing the peak area to a calibration curve generated from the standards.[4]

-

-

Interferences: Nitrate (B79036) ions can co-elute with chlorate on some columns. It is essential to use a column that adequately separates these two anions.[4]

Algal Growth Inhibition Test (Modified from OECD Guideline 201)

This test assesses the effects of chlorate on the growth of freshwater microalgae or cyanobacteria.[5][6]

-

Test Organism: A non-flagellated green alga such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

-

Principle: Exponentially growing cultures of algae are exposed to various concentrations of chlorate over a 72-hour period. The inhibition of growth is determined by measuring the algal biomass at specific time points.[5][6]

-

Experimental Setup:

-

Test Concentrations: At least five geometrically spaced concentrations of chlorate and a control. A range-finding test is recommended to determine the appropriate concentration range.[5]

-

Replicates: A minimum of three replicates per concentration.[6]

-

Culture Conditions: Maintain cultures in a nutrient-rich medium under continuous, uniform illumination and a constant temperature (e.g., 21-24°C).

-

-

Procedure:

-

Prepare the test solutions by dissolving sodium chlorate in the culture medium.

-

Inoculate each test flask with a low density of exponentially growing algae.

-

Incubate the flasks for 72 hours.

-

Measure the algal biomass (e.g., cell count, fluorescence) at 24, 48, and 72 hours.[7]

-

-

Endpoints:

-

Growth rate: The average specific growth rate for each concentration.

-

Yield: The biomass at the end of the test.

-

From these, calculate the EC50, NOEC, and LOEC.[7]

-

Invertebrate Acute Immobilization Test (Modified from OECD Guideline 202)

This test evaluates the acute toxicity of chlorate to aquatic invertebrates, such as Daphnia magna.[8][9]

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[2]

-

Principle: Young daphnids are exposed to a range of chlorate concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[2][9]

-

Experimental Setup:

-

Test Concentrations: At least five geometrically spaced concentrations and a control.[9]

-

Replicates: At least 20 animals per concentration, divided into four groups of five.[10]

-

Test Conditions: Conduct the test in a suitable medium at a constant temperature (e.g., 20 ± 2°C) with a 16-hour light/8-hour dark photoperiod. Do not feed the organisms during the test.[9]

-

-

Procedure:

-

Prepare the test solutions.

-

Introduce the young daphnids into the test vessels.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours.[10]

-

-

Endpoints:

Fish Acute Toxicity Test (Modified from OECD Guideline 203)

This test determines the concentration of chlorate that is lethal to 50% of a test population of fish over a 96-hour period.[11]

-

Test Organism: Recommended species include zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

-

Principle: Fish are exposed to a series of chlorate concentrations for 96 hours, and mortality is recorded at 24, 48, 72, and 96 hours.[11]

-

Experimental Setup:

-

Test Concentrations: A minimum of five geometrically spaced concentrations and a control.[11]

-

Replicates: At least seven fish per concentration.[11]

-

Test Conditions: Use a flow-through or semi-static system to maintain stable concentrations. Maintain constant temperature, pH, and dissolved oxygen levels.

-

-

Procedure:

-

Acclimate the fish to the test conditions.

-

Prepare the test solutions.

-

Introduce the fish to the test chambers.

-

Record mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours.[11]

-

-

Endpoint:

-

Calculate the 96-hour LC50 with 95% confidence limits.

-

Signaling Pathway of Chlorate Toxicity

The primary mechanism of chlorate toxicity in sensitive aquatic organisms, particularly plants and algae, involves its interaction with the nitrate assimilation pathway. Chlorate itself is relatively non-toxic, but it becomes toxic when it is enzymatically reduced to chlorite.

Caption: Mechanism of chlorate toxicity in sensitive aquatic plants and algae.

The diagram illustrates that chlorate enters the cell via nitrate transporters, where it is reduced by nitrate reductase to the highly toxic chlorite, leading to cellular damage. Nitrate competitively inhibits chlorate uptake.

References

- 1. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+0.gb053005.dirty documentation [pysb.readthedocs.io]

- 2. shop.fera.co.uk [shop.fera.co.uk]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. kemesta.fi [kemesta.fi]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. oecd.org [oecd.org]

- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

The Formation of Chlorate During Chlorine Dioxide Disinfection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core mechanisms responsible for the formation of chlorate as a disinfection byproduct during the application of chlorine dioxide (ClO₂). A thorough understanding of these pathways is critical for optimizing disinfection protocols, ensuring regulatory compliance, and minimizing the presence of undesirable byproducts in treated water and other sanitized environments. This document provides a comprehensive overview of the primary chemical reactions, influencing factors, detailed experimental methodologies for their investigation, and quantitative data to support further research and process development.

Core Mechanisms of Chlorate Formation

The generation of chlorate (ClO₃⁻) from chlorine dioxide is not a direct, single-step process but rather a result of a series of complex reactions involving various chlorine species. The primary pathways identified in the scientific literature are:

Disproportionation of Chlorine Dioxide in Alkaline Media

Under alkaline conditions (pH > 9), chlorine dioxide undergoes disproportionation, yielding both chlorite (B76162) (ClO₂⁻) and chlorate (ClO₃⁻) ions.[1][2] This reaction is a significant source of chlorate in alkaline environments. The overall reaction is as follows:

2ClO₂ + 2OH⁻ → ClO₂⁻ + ClO₃⁻ + H₂O [3]

The rate of this reaction is influenced by pH and temperature, with higher values of both accelerating the decomposition of chlorine dioxide.[2]

Reaction of Chlorite with Hypochlorous Acid and Chlorine

A predominant pathway for chlorate formation, particularly in acidic to neutral conditions, involves the reaction of chlorite ions with hypochlorous acid (HOCl) or elemental chlorine (Cl₂).[4][5] Chlorite is a primary byproduct of chlorine dioxide disinfection, and its subsequent reaction with free chlorine species can lead to the formation of chlorate.

The reaction proceeds through the formation of unstable intermediates, dichlorine monoxide (Cl₂O) and chlorine peroxide (Cl₂O₂).[4][5] While the reaction involving Cl₂O₂ primarily regenerates chlorine dioxide, the pathway involving Cl₂O is a major route to chlorate formation.[4][5] The relative prevalence of HOCl and Cl₂ is pH-dependent, thereby influencing the overall yield of chlorate.

Acid-Catalyzed Decomposition of Chlorite

In acidic environments, chlorite ions exist in equilibrium with chlorous acid (HClO₂). Chlorous acid is unstable and can decompose through a series of reactions to form chlorate, chloride, and regenerate chlorine dioxide.[6][7] While this pathway contributes to chlorate formation, it is considered to be slower than the reaction with hypochlorous acid under many conditions.[4]

Photochemical Decomposition of Chlorine Dioxide

Exposure to ultraviolet (UVA) irradiation can induce the photolysis of chlorine dioxide, leading to the formation of various reactive species, including chlorate.[8][9] The photodecomposition of chlorine dioxide can produce chlorine radicals (•Cl) and chlorine monoxide radicals (•ClO), which can further react to form chlorate.[8] Studies have shown that chlorate is a significant byproduct of the UVA/ClO₂ advanced oxidation process.[8]

Quantitative Data on Chlorate Formation

The following tables summarize quantitative data from various studies on the formation of chlorate and chlorite under different experimental conditions.

Table 1: Influence of pH on Chlorite and Chlorate Formation from Chlorine Dioxide

| Initial ClO₂ (mg/L) | pH | Temperature (°C) | Time (min) | Chlorite Formation (%) | Chlorate Formation (%) | Reference |

| 1.0 | 4 | 20 | 120 | 45.0 | ~15.0 | [10] |

| 1.0 | 7 | 20 | 120 | 61.0 | ~10.0 | [10] |

| 1.0 | 10 | 20 | 120 | 96.0 | 0 | [10] |

Table 2: Influence of Temperature on Chlorite and Chlorate Formation from Chlorine Dioxide at pH 7

| Initial ClO₂ (mg/L) | Temperature (°C) | Time (min) | Chlorite Formation (%) | Chlorate Formation (%) | Reference |

| 1.0 | 10 | 120 | Not specified | 5.4 | [10] |

| 1.0 | 20 | 120 | Not specified | 10.0 | [10] |

| 1.0 | 30 | 120 | Not specified | 0 | [10] |

Table 3: Influence of Dissolved Organic Carbon (DOC) on Chlorite and Chlorate Formation from Chlorine Dioxide at pH 7 and 20°C

| Initial ClO₂ (mg/L) | DOC (mg/L) | Time (min) | Chlorite Formation (%) | Chlorate Formation (%) | Reference |

| 3.0 | 1.17 | 120 | 15.0 | 12.2 | [10] |

| 3.0 | 2.91 | 120 | 28.2 | 14.9 | [10] |

| 3.0 | 6.88 | 120 | 83.8 | 16.0 | [10] |

Table 4: Influence of UV Irradiation on Chlorite and Chlorate Formation from Chlorine Dioxide at pH 7 and 20°C

| Initial ClO₂ (mg/L) | Condition | Time (min) | Chlorite Formation (mg/L) | Chlorate Formation (%) | Reference |

| 3.0 | Dark | 120 | Not specified | Not specified | [10] |

| 3.0 | UV Irradiation | 120 | Not specified | Not specified | [10] |

| 3.0 | Sunlight | 120 | ~0.01 | 56 | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of chlorate formation mechanisms.

Quantification of Chlorite and Chlorate by Ion Chromatography (IC)

Based on EPA Method 300.1 [11]

-

Principle: Ion chromatography is used to separate and quantify inorganic anions, including chlorite and chlorate, in water samples. The separated anions are detected by their conductivity.

-

Apparatus:

-

Ion chromatograph with a guard column, analytical column, suppressor device, and conductivity detector.

-

Autosampler.

-

-

Reagents:

-

Reagent water (deionized or distilled, free of anions of interest).

-

Eluent solution (e.g., sodium carbonate/sodium bicarbonate buffer).

-

Suppressor regenerant solution.

-

Stock standard solutions of chlorite and chlorate.

-

Ethylenediamine (EDA) preservation solution (50 mg/L final concentration) to stabilize chlorite.[11]

-

-

Procedure:

-

Sample Collection and Preservation: Collect samples in clean, opaque bottles. Immediately after collection, add EDA preservation solution to prevent chlorite degradation.[11]

-

Calibration: Prepare a series of calibration standards by diluting the stock standard solutions.

-

Analysis: Inject a known volume of the sample or standard into the ion chromatograph. The anions are separated on the analytical column and detected by the conductivity detector.

-

Quantification: Identify and quantify the chlorite and chlorate peaks based on their retention times and peak areas compared to the calibration standards.

-

Kinetic Analysis of the Reaction between Hypochlorous Acid and Chlorite using Stopped-Flow Spectrophotometry

-

Principle: Stopped-flow spectrophotometry allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale by measuring the change in absorbance of a product or reactant.[4][5]

-

Apparatus:

-

Stopped-flow instrument equipped with a UV-Vis spectrophotometer.

-

Syringes for reactant solutions.

-

-

Reagents:

-

Purified sodium chlorite solution.

-

Chlorine-free sodium hypochlorite (B82951) solution.

-

Perchloric acid and sodium hydroxide (B78521) for pH adjustment.

-

Sodium perchlorate (B79767) to maintain constant ionic strength.

-

-

Procedure:

-

Reactant Preparation: Prepare solutions of sodium chlorite and sodium hypochlorite at the desired concentrations and pH.

-

Reaction Initiation: Rapidly mix the reactant solutions in the stopped-flow instrument's mixing chamber.

-

Data Acquisition: Monitor the formation of chlorine dioxide at its maximum absorbance wavelength (around 360 nm) as a function of time.[12]

-

Kinetic Analysis: Analyze the absorbance versus time data to determine the reaction rate constants and elucidate the reaction mechanism.

-

Investigation of Photochemical Decomposition of Chlorine Dioxide

-

Principle: A photoreactor is used to irradiate a chlorine dioxide solution with a specific wavelength of UV light. The formation of byproducts, including chlorate, is monitored over time.

-

Apparatus:

-

Photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm or a UVA lamp).[13]

-

Quartz reaction vessel.

-

Stirring mechanism.

-

-

Reagents:

-

Pure chlorine dioxide stock solution.

-

Buffer solutions for pH control.

-

-

Procedure:

-

Reaction Setup: Place a known concentration of chlorine dioxide solution in the quartz reaction vessel within the photoreactor.

-

Irradiation: Turn on the UV lamp to initiate the photochemical reaction.

-

Sampling: At specific time intervals, withdraw aliquots from the reaction vessel.

-

Analysis: Analyze the samples for the concentrations of remaining chlorine dioxide, and the formation of chlorite and chlorate using appropriate analytical methods such as ion chromatography or spectrophotometry.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and logical relationships in chlorate formation.

Caption: Major pathways of chlorate formation from chlorine dioxide.

Caption: General experimental workflow for studying chlorate formation.

References

- 1. cdn.who.int [cdn.who.int]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Role of Reactive Intermediates in Controlling the Formation of Chlorine Dioxide in the Hypochlorous Acid–Chlorite Ion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photolysis of Chlorine Dioxide under UVA Irradiation: Radical Formation, Application in Treating Micropollutants, Formation of Disinfection Byproducts, and Toxicity under Scenarios Relevant to Potable Reuse and Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. real.mtak.hu [real.mtak.hu]

- 13. researchgate.net [researchgate.net]

natural occurrence and sources of chlorate in the environment

An In-depth Technical Guide on the Natural Occurrence and Sources of Chlorate in the Environment

Introduction

Chlorate (ClO₃⁻), an oxyanion of chlorine with the chlorine atom in the +5 oxidation state, has long been recognized for its anthropogenic origins, primarily as a byproduct of chlorine dioxide disinfection processes and its historical use as an herbicide.[1][2][3][4] However, a growing body of scientific evidence reveals that chlorate is also a naturally occurring component of the environment.[5] Studies have confirmed the presence of natural chlorate deposits across the globe, particularly in arid and hyper-arid regions, and in atmospheric precipitation.[5][6]

The discovery of naturally occurring chlorate has significant implications for environmental science, geochemistry, and potentially astrobiology, given the detection of magnesium chlorate on Mars.[5][7] It suggests that chlorate, much like the related and more stable perchlorate (B79767) (ClO₄⁻), is an active participant in the global biogeochemical cycle of chlorine.[6][8] The natural presence of chlorate also provides context for the existence of diverse microorganisms capable of reducing it to chloride, indicating that this metabolic pathway may be an ancient evolutionary development.[5]

This technical guide provides a comprehensive overview of the current understanding of the . It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's environmental baseline and formation pathways. The guide summarizes quantitative data, details key experimental protocols for its detection, and visualizes the complex chemical and logical pathways involved.

Natural Occurrence and Distribution

Research has demonstrated that chlorate is widespread in the environment, co-occurring with natural perchlorate deposits.[6] Its distribution is global, but concentrations are notably higher in specific geological and climatic settings.

Key Findings on Natural Occurrence:

-

Arid and Hyper-arid Regions: High concentrations of chlorate have been identified in salt deposits (caliches) and soils of arid areas, such as the Atacama Desert in Chile.[5][6][9] This accumulation is attributed to long-term atmospheric deposition combined with minimal leaching due to low precipitation.[6][9]

-

Atmospheric Deposition: Chlorate has been measured in rainfall samples, suggesting it shares a common atmospheric formation mechanism with perchlorate.[5][6] This indicates that the atmosphere is a significant source and transport medium for natural chlorate.

-

Groundwater: Natural chlorate is present in some groundwater systems, although typically at low concentrations (e.g., <0.1 µg L⁻¹).[6][9] Its lower concentrations in groundwater compared to perchlorate may suggest lower chemical stability in subsurface environments.[6][9]

-

Extraterrestrial Occurrence: A significant discovery was the identification of magnesium chlorate in Martian soil, which supports the hypothesis of natural, abiotically driven formation processes for oxy-chlorine species on planetary bodies.[5][7]

Quantitative Data on Natural Chlorate Concentrations

The following table summarizes reported concentrations of naturally occurring chlorate in various environmental matrices. These values represent background levels away from direct anthropogenic contamination.

| Environmental Matrix | Location | Concentration Range | Reference |

| Precipitation | Texas and Puerto Rico | < 2 ng L⁻¹ | [6][9] |

| Natural Groundwater | Various | < 0.1 µg L⁻¹ | [6][9] |

| Shallow Aquifer | Ferrara, Italy | 0.01 - 38 mg L⁻¹ (Note: Potential agricultural influence) | [10][11] |

| Caliche Salt Deposits | Atacama Desert, Chile | > 500 mg kg⁻¹ | [6][9] |

Natural Formation Mechanisms and Sources

While the precise mechanisms are still under investigation, several key natural pathways for chlorate formation have been proposed. These processes are largely abiotic and occur in both the atmosphere and on the Earth's surface.

Atmospheric Formation

The leading hypothesis for the widespread natural occurrence of chlorate is its formation in the atmosphere followed by deposition onto the Earth's surface.[6][8] Global modeling suggests that gas-phase chemistry can produce significant quantities of chloric acid (HClO₃), the precursor to chlorate.[12]

Proposed Atmospheric Pathway:

-

Oxidation of Chlorine Species: The process likely begins with the oxidation of naturally occurring chlorine compounds.

-

Formation of Chloric Acid: A key reaction is the gas-phase interaction between chlorine dioxide radical (OClO) and the hydroxyl radical (OH) to form chloric acid (HClO₃).[12]

-

Aerosol Uptake: Gaseous HClO₃ is predominantly taken up by atmospheric aerosols, forming particulate chlorate (ClO₃⁻).[12]

-

Deposition: This particulate chlorate is then removed from the atmosphere via wet deposition (in rain and snow) and dry deposition.

Other potential atmospheric pathways include UV-mediated photochemical reactions involving atmospheric ozone and other chlorine species.[8][10]

Terrestrial Abiotic Formation

Analogous to mechanisms proposed for perchlorate, chlorate can form on the Earth's surface from more reduced chlorine species like chloride (Cl⁻) under specific environmental conditions.[7] This is particularly relevant in arid environments with high solar radiation.

Proposed Terrestrial Pathway:

-

Chloride Source: Starts with chloride minerals (e.g., NaCl) present in soils.[7]

-

Photochemical Oxidation: In the presence of strong ultraviolet (UV) radiation (from sunlight) and certain semiconducting minerals like titanium dioxide (TiO₂) that can act as photocatalysts, chloride is oxidized to form chlorate and perchlorate.[7]

This process helps explain the high concentrations of these compounds in desert environments, which are rich in both chloride salts and solar energy.

Role in the Biogeochemical Chlorine Cycle

The discovery of natural chlorate reinforces the concept of a dynamic biogeochemical cycle for chlorine, moving beyond its traditional view as a conservative element primarily in the form of chloride. Chlorate and perchlorate represent oxidized forms within this cycle. The existence of microorganisms that can use chlorate as a terminal electron acceptor for respiration, reducing it back to chloride, is a key biological component of this cycle and supports the idea of its ancient origins.[5]

Experimental Protocols for Chlorate Analysis

Accurately quantifying low concentrations of natural chlorate in complex environmental matrices requires highly sensitive and specific analytical methods. The primary techniques employed are based on chromatography coupled with mass spectrometry.

Ion Chromatography Electrospray Tandem Mass Spectrometry (IC-ESI/MS/MS)

This method is highly effective for quantifying and confirming chlorate in diverse environmental samples, including water, soil, and plant leachates.[6][9]

-

Sample Preparation:

-

Water Samples: Samples are typically filtered to remove particulates. Depending on the matrix, they may be passed through specialized cartridges to remove interfering anions like sulfate (B86663) and carbonate.[13]

-

Soil/Sediment Samples: Soil samples are extracted with deionized water, often by shaking or sonication.[14] The mixture is then centrifuged to separate the solid material, and the supernatant (leachate) is collected for analysis.[14]

-

-

Instrumentation: An ion chromatograph (IC) is used to separate chlorate from other anions in the sample. The eluent from the IC is then introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).[6]

-

Internal Standard: To correct for matrix effects and variations in instrument response, an isotopically labeled internal standard, such as Chlorine-18O₃⁻ (Cl¹⁸O₃⁻), is added to all samples and standards prior to analysis.[6][9] This is a critical step for achieving high accuracy and precision.

-

Detection: The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.

-

Method Detection Limit (MDL): Detection limits as low as 2 nanograms per liter (ng L⁻¹) have been achieved with this method.[6][9]

Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique used for the determination of chlorate, often in combination with other polar contaminants.[13][14][15]

-

Sample Preparation: Similar to IC-MS/MS, preparation involves filtration for water samples and aqueous extraction for solid samples (e.g., the QuPPe method for food).[15] Dilution with an organic solvent like acetonitrile (B52724) may be required prior to injection.[15]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is coupled to a triple quadrupole mass spectrometer with an electrospray source.[15] Separation is often achieved using a mixed-mode or HILIC column.[15]

-

Internal Standard: Use of ¹⁸O-labeled internal standards is also standard practice for this method to ensure accurate quantification.[15]

-

Method Detection Limit (MDL): Detection limits in the sub-microgram per liter range (e.g., 0.045 µg/L for water) are routinely achieved.[13]

Conclusion

The recognition of chlorate as a naturally occurring substance has fundamentally shifted our understanding of its environmental presence. Evidence strongly supports that natural formation pathways, primarily through atmospheric chemistry and subsequent deposition, contribute to a global background level of chlorate. This natural chlorate accumulates to high concentrations in arid regions and is an integral part of the biogeochemical cycling of chlorine. The presence of chlorate-reducing microbes further attests to its long-standing role in the environment.

For researchers and professionals, it is critical to acknowledge these natural sources when assessing environmental samples. The use of highly sensitive and specific analytical methods, such as IC-MS/MS and LC-MS/MS with isotopic internal standards, is essential for accurately distinguishing low-level natural concentrations from potential anthropogenic contamination. Continued research into the kinetics and mechanisms of natural chlorate formation will further refine our models of global halogen cycles and inform environmental quality standards.

References

- 1. open.alberta.ca [open.alberta.ca]

- 2. Chlorate - Food Safety - European Commission [food.ec.europa.eu]

- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 4. A chlorate-free company with a full range of healthy foods [foodnavigator-usa.com]

- 5. Chlorate - Wikipedia [en.wikipedia.org]

- 6. Natural chlorate in the environment: application of a new IC-ESI/MS/MS method with a Cl¹⁸O₃-internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perchlorate - Wikipedia [en.wikipedia.org]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. Natural chlorate in the environment: Application of a new IC-ESI/MS/MS method with a Cl18O3- internal standard [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chlorate origin and fate in shallow groundwater below agricultural landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epa.gov [epa.gov]

- 15. agilent.com [agilent.com]

Microbial Pathways for Chlorate Degradation and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial metabolic pathways responsible for the degradation of chlorate and perchlorate (B79767). It covers the core biochemical reactions, key enzymes, genetic regulation, and the diverse microorganisms that carry out these processes. This document synthesizes quantitative data into comparative tables, details relevant experimental methodologies, and visualizes complex pathways and workflows to support advanced research and development.

Introduction to Dissimilatory (Per)chlorate Reduction

For many years, chlorate (ClO₃⁻) and perchlorate (ClO₄⁻) were considered primarily anthropogenic contaminants, originating from industrial processes like the manufacturing of herbicides and solid rocket fuel.[1] However, the discovery of naturally occurring perchlorate has suggested an ancient origin for microbial metabolisms that utilize these highly oxidized chlorine oxyanions as terminal electron acceptors in a process called dissimilatory (per)chlorate reduction.[2]

Microorganisms capable of this form of anaerobic respiration are widespread and play a crucial role in the biogeochemical chlorine cycle.[3][4] The core of this metabolic capability lies in a unique enzymatic pathway that reduces perchlorate and chlorate sequentially to chlorite (B76162) (ClO₂⁻). This highly toxic intermediate is then detoxified by a specialized enzyme, chlorite dismutase, which produces harmless chloride (Cl⁻) and molecular oxygen (O₂).[5][6] This biogenic production of oxygen under anaerobic conditions is a hallmark of (per)chlorate respiration and enables a variety of unique biotechnological applications.[5][6][7]

The Core Biochemical Pathway